molecular formula C15H27NO B12724986 Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- CAS No. 97702-87-9

Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)-

Katalognummer: B12724986
CAS-Nummer: 97702-87-9
Molekulargewicht: 237.38 g/mol
InChI-Schlüssel: MSNGKQAMRGJVCW-HUUCEWRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexylmethyl group attached to the nitrogen atom of an acetamide moiety, with a specific (Z)-configuration, indicating the spatial arrangement of its substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- typically involves the reaction of cyclohexylmethylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclohexyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexylmethylamine derivatives.

    Substitution: Various N-substituted acetamides.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(1R,3S)-3-(cyclohexylmethyl)cyclohexyl]acetamide
  • N-[(1R,3R)-3-(cyclohexylmethyl)cyclohexyl]acetamide

Uniqueness

Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with molecular targets. This configuration may result in different biological activities and chemical properties compared to its (E)-isomer or other structurally similar compounds.

Eigenschaften

CAS-Nummer

97702-87-9

Molekularformel

C15H27NO

Molekulargewicht

237.38 g/mol

IUPAC-Name

N-[(1R,3R)-3-(cyclohexylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C15H27NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h13-15H,2-11H2,1H3,(H,16,17)/t14-,15-/m1/s1

InChI-Schlüssel

MSNGKQAMRGJVCW-HUUCEWRRSA-N

Isomerische SMILES

CC(=O)N[C@@H]1CCC[C@@H](C1)CC2CCCCC2

Kanonische SMILES

CC(=O)NC1CCCC(C1)CC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.